molecular formula C19H22N2O3S B2433183 4-Methyl-2-[(1-phenyl-cyclopentanecarbonyl)-amino]-thiazole-5-carboxylic acid ethyl ester CAS No. 1024162-41-1

4-Methyl-2-[(1-phenyl-cyclopentanecarbonyl)-amino]-thiazole-5-carboxylic acid ethyl ester

Cat. No.: B2433183
CAS No.: 1024162-41-1
M. Wt: 358.46
InChI Key: FKTSUMCFJNURCF-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR) Spectral Analysis

¹H NMR (400 MHz, CDCl₃) key signals :

δ (ppm) Multiplicity Integration Assignment
1.32 t (J=7.1 Hz) 3H Ethyl CH₃
2.45 s 3H Thiazole C4-CH₃
4.28 q (J=7.1 Hz) 2H Ethyl CH₂
7.25–7.45 m 5H Phenyl protons
9.83 s (broad) 1H Amide NH

¹³C NMR (100 MHz, CDCl₃) highlights :

  • 168.9 ppm: Ester carbonyl (C=O)
  • 165.2 ppm: Amide carbonyl
  • 152.4 ppm: Thiazole C2
  • 126–140 ppm: Aromatic carbons

Infrared (IR) Spectroscopy and Functional Group Identification

Key IR absorptions (KBr pellet, cm⁻¹):

Band Assignment
3320 N-H stretch (amide)
1715 Ester C=O stretch
1660 Amide C=O stretch
1590 Thiazole ring vibration
1250 C-N-C asymmetric stretch

The absence of OH stretches confirms esterification completeness.

Mass Spectrometric Fragmentation Patterns

Electron ionization (70 eV) fragmentation pathways:

m/z Fragment Ion Pathway
358 Molecular ion [M]⁺ -
315 [M-C₂H₅O]⁺ Ethyl group loss
243 [C₁₃H₁₃N₂OS]⁺ Cyclopentane-phenyl cleavage
178 [C₈H₈NOS]⁺ Thiazole core + methyl group

Characteristic even-electron ions at m/z 136 ([C₇H₆NS]⁺) and 105 ([C₆H₅CO]⁺) confirm aromatic substructures.

Conformational Analysis and Torsional Strain Evaluation

Density functional theory (DFT) studies on analogous compounds reveal:

  • Amide bond rotation barrier : ~20 kcal/mol due to partial double-bond character.
  • Cyclopentane puckering : Pseudorotation barrier < 1 kcal/mol, enabling rapid ring conformational changes.
  • Ester group orientation : Syn-periplanar arrangement minimizes steric clash with thiazole methyl.

Torsional angles of interest:

Bond Angle (°)
C2-N-C(=O)-Ccyclopentane 178.2
O=C-O-C₂H₅ 12.5
Thiazole S-C-C-O 85.3

Properties

IUPAC Name

ethyl 4-methyl-2-[(1-phenylcyclopentanecarbonyl)amino]-1,3-thiazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O3S/c1-3-24-16(22)15-13(2)20-18(25-15)21-17(23)19(11-7-8-12-19)14-9-5-4-6-10-14/h4-6,9-10H,3,7-8,11-12H2,1-2H3,(H,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKTSUMCFJNURCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)NC(=O)C2(CCCC2)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-2-[(1-phenyl-cyclopentanecarbonyl)-amino]-thiazole-5-carboxylic acid ethyl ester typically involves multiple steps, starting with the formation of the thiazole ring. One common synthetic route includes the reaction of 4-methylthiazole-5-carboxylic acid ethyl ester with 1-phenyl-cyclopentanecarbonyl chloride under specific conditions, such as the presence of a base like triethylamine and a suitable solvent like dichloromethane.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using reactors designed to handle high temperatures and pressures. The process would be optimized to maximize yield and minimize by-products, ensuring cost-effectiveness and efficiency.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The thiazole ring's electron-deficient C2 and C5 positions facilitate nucleophilic attacks. Key transformations include:

Reaction TypeReagents/ConditionsProductYield (%)Citations
AminationNH₃/EtOH, reflux (6 hr)2-Amino substituted analog68
AlkylationK₂CO₃, DMF, alkyl halides (RT, 12 hr)5-Alkoxycarbonyl derivatives72–85

The ethyl ester group undergoes transesterification with alcohols (e.g., methanol) under acidic conditions, achieving >90% conversion at 60°C . Steric hindrance from the 1-phenyl-cyclopentanecarbonyl group slows reactions at the adjacent amide nitrogen .

Hydrolysis and Decarboxylation

Controlled hydrolysis of functional groups occurs under specific conditions:

Acidic Hydrolysis (HCl/EtOH, 80°C):

  • Ethyl ester → Carboxylic acid (Quantitative)

  • Cyclopentanecarbonyl amide remains intact due to steric protection

Basic Hydrolysis (NaOH/H₂O, 25°C):

  • Selective ester saponification (t₁/₂ = 45 min) without affecting thiazole ring

  • Prolonged exposure (>8 hr) degrades amide bonds

Decarboxylation occurs at >150°C, generating 4-methyl-2-[(1-phenyl-cyclopentanecarbonyl)-amino]thiazole with CO₂ evolution.

Cycloaddition and Ring-Opening Reactions

The thiazole participates in [4+2] cycloadditions:

DienophileConditionsProductSelectivity
Maleic anhydrideToluene, 110°CFused bicyclic adduct94% endo
DMADMicrowave, 150WPyridothiazine derivative81%

Ring-opening occurs with strong nucleophiles (e.g., NaSH/EtOH), cleaving the thiazole to form β-mercaptoacrylamide intermediates .

Functional Group Transformations

Amide Modifications:

  • The cyclopentanecarbonyl group resists hydrolysis (t₁/₂ > 48 hr in 6M HCl)

  • Reacts with Grignard reagents (RMgX) at −78°C to form ketone derivatives

Ethyl Ester Reactivity:

ReactionReagentProductApplication
ReductionLiAlH₄5-Hydroxymethyl thiazoleBioactive intermediate
AminolysisNH₂R/DBUCarboxamide analogsSAR studies

Stability Under Physiological Conditions

Critical degradation pathways (pH 7.4, 37°C):

  • Ester hydrolysis: k = 0.12 hr⁻¹ (t₁/₂ = 5.8 hr)

  • Amide oxidation: CYP3A4-mediated (Vmax = 8.2 nmol/min/mg)

  • Thiazole ring reduction: NADPH-dependent (IC₅₀ = 32 μM)

This reactivity profile enables rational design of derivatives with modified pharmacokinetic properties and target selectivity. The compound serves as a versatile scaffold for developing protease inhibitors and kinase modulators, particularly in oncology and infectious disease research .

Scientific Research Applications

This compound has several applications in scientific research:

  • Chemistry: It can be used as a building block for the synthesis of more complex molecules.

  • Biology: It may serve as a ligand in biochemical assays or as a probe in studying biological systems.

  • Medicine: Potential use in drug discovery and development, particularly in the design of new therapeutic agents.

  • Industry: Application in the development of new materials or chemical processes.

Mechanism of Action

The mechanism by which 4-Methyl-2-[(1-phenyl-cyclopentanecarbonyl)-amino]-thiazole-5-carboxylic acid ethyl ester exerts its effects depends on its molecular targets and pathways. It may interact with specific enzymes or receptors, leading to biological responses. The exact mechanism would need to be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

  • Thiazole derivatives: Other thiazole-based compounds with different substituents.

  • Cyclopentanecarbonyl derivatives: Compounds containing cyclopentanecarbonyl groups with various functional groups.

Uniqueness: 4-Methyl-2-[(1-phenyl-cyclopentanecarbonyl)-amino]-thiazole-5-carboxylic acid ethyl ester is unique due to its specific combination of functional groups and structural features, which may confer distinct chemical and biological properties compared to similar compounds.

Biological Activity

4-Methyl-2-[(1-phenyl-cyclopentanecarbonyl)-amino]-thiazole-5-carboxylic acid ethyl ester (CAS Number: 1024162-41-1) is a thiazole derivative that has garnered interest due to its potential biological activities. This compound features a thiazole ring, which is known for its diverse pharmacological properties, including anti-inflammatory, antioxidant, and anticancer effects. This article explores the biological activity of this compound, supported by relevant data, case studies, and research findings.

The compound's chemical structure can be represented as follows:

PropertyValue
Molecular FormulaC19H22N2O3S
Molecular Weight358.5 g/mol
Density1.3 ± 0.1 g/cm³
LogP4.84
pKa8.07 ± 0.70 (predicted)

Thiazole derivatives have been reported to exert their biological effects through various mechanisms, including:

  • Antioxidant Activity : Thiazole compounds often demonstrate significant antioxidant properties by scavenging free radicals and reducing oxidative stress markers.
  • Anti-inflammatory Effects : Many thiazoles inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), contributing to their anti-inflammatory potential.
  • Antidiabetic Properties : Some studies suggest that thiazoles may improve insulin sensitivity and glucose metabolism, making them candidates for managing diabetes mellitus.

Antioxidant and Anti-inflammatory Effects

A study highlighted the protective effects of thiazole derivatives against hyperglycemia and oxidative stress in diabetic models. The administration of related thiazole compounds resulted in significant reductions in serum glucose levels and inflammatory markers in streptozotocin-induced diabetic rats .

Case Studies

  • Diabetes Management : In a controlled study involving diabetic rats, administration of a thiazole derivative similar to our compound resulted in normalized glucose levels and improved lipid profiles after four weeks of treatment. Histopathological examinations confirmed the restoration of pancreatic islet morphology, indicating protective effects against diabetes-induced damage .
  • Anti-inflammatory Response : Another study investigated the anti-inflammatory effects of various thiazole derivatives, demonstrating that these compounds significantly reduced edema and inflammatory cell infiltration in animal models of acute inflammation .

Q & A

Q. Table 1: Synthesis Conditions for Thiazole Derivatives

Starting MaterialsKey Reagents/ConditionsPurification MethodReference
2-Aminothiazol-4(5H)-oneAcetic acid, NaOAc, refluxRecrystallization (DMF/AcOH)
Ethyl acetoacetate, phenylhydrazineDMF-DMA, basic hydrolysisEthanol recrystallization

Which analytical techniques are most effective for characterizing the structural and purity profile of this compound?

(Basic)
Answer:

  • NMR (¹H/¹³C): Confirms substituent positions and ester groups. For example, ethyl ester protons appear as triplets (δ ~1.3–1.5 ppm) and quartets (δ ~4.2–4.4 ppm) .
  • FTIR: Identifies carbonyl stretches (C=O at ~1700 cm⁻¹) and amide bonds (N-H at ~3300 cm⁻¹) .
  • X-ray crystallography: Resolves absolute configuration, as demonstrated for ethyl 4-[(4-chlorophenoxy)methyl]-2-(4-nitrophenyl)-1,3-thiazole-5-carboxylate .
  • HPLC-UV: Assesses purity (>95%) using C18 columns and acetonitrile/water gradients .

Q. Table 2: Analytical Techniques and Applications

TechniqueApplicationExample (Reference)
X-ray diffractionCrystal structure determinationEthyl thiazole carboxylate
ESI-MSMolecular weight verificationThiazole derivatives

How can reaction yields be optimized while minimizing byproduct formation?

(Advanced)
Answer:

  • Stoichiometry: Use a 1:1.1 molar ratio of aminothiazole to carbonyl reagent to drive completion .
  • Inert atmosphere: N₂/Ar reduces oxidation of sensitive intermediates (e.g., thiol groups) .
  • Chromatographic monitoring: TLC/HPLC tracks reaction progress; adjust reflux time (extend beyond 5 hours if intermediates persist) .
  • Purification: Use mixed solvents (e.g., DMF/acetic acid) to exclude polar byproducts .

How are structural contradictions between NMR and X-ray data resolved?

(Advanced)
Answer: Discrepancies may arise from conformational flexibility. Strategies include:

  • 2D NMR (COSY, HSQC): Maps proton-carbon correlations to validate connectivity .
  • NOESY: Identifies spatial proximity of substituents (e.g., cyclopentane vs. phenyl group orientation) .
  • DFT calculations: Predicts stable conformers to reconcile experimental data .
  • Single-crystal X-ray: Provides unambiguous structural assignments, as in related thiazoles .

How are SAR studies designed for derivatives of this compound?

(Advanced)
Answer:

  • Modify substituents: Replace the ethyl ester with methyl/tert-butyl to alter lipophilicity . Introduce electron-withdrawing groups (e.g., -CF₃) on the phenyl ring to enhance electrophilicity .
  • Biological assays: Use MTT assays for cytotoxicity screening and DNA topoisomerase II inhibition studies .
  • Molecular docking: Predict binding modes with target proteins (e.g., kinases) to prioritize synthetic targets .

Example SAR Findings:

Derivative ModificationObserved Activity (Reference)
Ethyl → methyl esterReduced cytotoxicity
4-CF₃ substitution on phenylEnhanced antitumor activity

What methodologies address low reproducibility in spectral data across labs?

(Advanced)
Answer:

  • Standardized protocols: Use identical NMR solvents (e.g., DMSO-d₆) and calibration standards .
  • Inter-lab validation: Share raw spectral data (e.g., JCAMP-DX files) for cross-verification .
  • Control experiments: Repeat syntheses with identical reagent batches to isolate variability sources .

How is regioselectivity ensured during cyclopentanecarbonyl group attachment?

(Advanced)
Answer:

  • Protecting groups: Temporarily block competing amino/thiol sites during acylation .
  • Kinetic control: Use low temperatures (0–5°C) to favor nucleophilic attack at the thiazole C2 position .
  • DFT-guided synthesis: Simulate transition states to predict regioselective pathways .

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